3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide

Structure-Activity Relationship Conformational Analysis GPCR Ligand Design

Select 3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide (CAS 1020981-16-1) for your CaSR antagonist program. Its unique 3-phenylpropanamide tail confers distinct π-stacking and spatial signatures not replicated by cyclohexyl or methoxyphenyl analogs. Use as a reference probe to deconvolute lipophilicity vs electronic effects in allosteric binding. Suitable for matched-pair chemoproteomics with a reliable mass shift. Late-stage amide coupling enables rapid library synthesis. Avoid confounding SAR variables—source the exact analog, not a generic N-sulfonylpiperazine.

Molecular Formula C22H29N3O3S
Molecular Weight 415.55
CAS No. 1020981-16-1
Cat. No. B2850266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide
CAS1020981-16-1
Molecular FormulaC22H29N3O3S
Molecular Weight415.55
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C22H29N3O3S/c26-22(13-12-20-8-3-1-4-9-20)23-14-7-19-29(27,28)25-17-15-24(16-18-25)21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,23,26)
InChIKeyBSYBNFMBVVHEMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide: Procurement-Relevant Chemical Baseline


3-Phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide (CAS 1020981-16-1) is a synthetic small molecule belonging to the N-sulfonylpiperazine class of compounds. It is characterized by a central piperazine ring substituted with a phenyl group at the N-4 position, a sulfonyl linker at the N-1 position, and a 3-phenylpropanamide tail. This scaffold is commonly exploited in medicinal chemistry for modulating G-protein-coupled receptors (GPCRs) and ion channels [1]. The compound is typically supplied as a research-grade powder with a purity of ≥95%, and its molecular formula is C22H29N3O3S. Its structural features—specifically the balance between the hydrophobic phenyl rings and the polar sulfonamide and amide groups—make it a versatile intermediate for structure-activity relationship (SAR) studies and a candidate for calcium-sensing receptor (CaSR) antagonist programs [2].

Why 3-Phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide Cannot Be Casually Replaced by In-Class Analogs


Within the N-sulfonylpiperazine propanamide series, even minor alterations to the terminal amide substituent can drastically shift target selectivity, potency, and pharmacokinetic profile. The 3-phenylpropanamide moiety of this compound confers a specific spatial and electronic signature that is not replicated by cyclohexyl, methoxyphenyl, or cyclopropyl analogs . In patent and literature disclosures, closely related structures display divergent activity at the calcium-sensing receptor (CaSR) and other GPCRs, where the aryl ring's π-stacking capability and the linker's flexibility are critical determinants of receptor binding [1]. Consequently, substituting this compound with a generic N-sulfonylpiperazine analog without rigorous side-by-side comparison risks invalidating SAR hypotheses, altering lead series trajectories, and introducing confounding variables in pharmacological assays.

Quantitative Differentiation Evidence for 3-Phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide


Steric Bulk and Conformational Constraint Relative to Cyclopropyl Analog

The 3-phenylpropanamide group introduces significantly greater steric bulk than the cyclopropanecarboxamide analog. The phenyl ring occupies a calculated volume of approximately 79 ų versus ~45 ų for the cyclopropyl moiety . This volume difference restricts the conformational sampling of the terminal amide, potentially enforcing a bioactive conformation that favors certain receptor binding pockets. The cyclopropyl analog, lacking this steric constraint, may adopt a broader ensemble of solution conformations, leading to less specific target engagement.

Structure-Activity Relationship Conformational Analysis GPCR Ligand Design

Lipophilicity Modulation Compared to Cyclohexyl and Methoxyphenyl Analogs

The calculated logP (ClogP) for 3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide is estimated at 3.8, placing it between the more lipophilic 3-cyclohexyl analog (ClogP ~4.5) and the less lipophilic 3-(4-methoxyphenyl) analog (ClogP ~3.2) . This intermediate lipophilicity is noteworthy because it balances membrane permeability with aqueous solubility. The phenyl ring provides sufficient hydrophobicity for passive membrane diffusion while the amide NH and sulfonyl oxygens maintain hydrogen-bonding capacity, which is critical for maintaining solubility in physiological buffers. The cyclohexyl analog, while more membrane-permeant, may suffer from poorer solubility; the methoxyphenyl analog, while more soluble, may exhibit reduced passive permeability.

Lipophilicity Physicochemical Properties Drug Design

Hydrogen-Bond Donor/Acceptor Profile Versus Tertiary Amide and N-Methyl Variants

The secondary amide of 3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide provides both a hydrogen-bond donor (NH) and acceptor (C=O), which are absent in tertiary amide analogs such as 3,3-diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide . This donor/acceptor pair can engage in specific hydrogen-bonding interactions with receptor residues, potentially enhancing binding affinity and selectivity. In published CaSR antagonist patents, compounds retaining the secondary amide motif consistently show higher potency than their N-alkylated counterparts, suggesting a critical role for the NH group in target engagement [1].

Hydrogen Bonding Molecular Recognition Pharmacophore Modeling

Synthetic Tractability and Intermediate Versatility in Library Synthesis

The 3-phenylpropanamide tail can be introduced via a straightforward amide coupling between 3-phenylpropanoic acid and the corresponding 3-(4-phenylpiperazin-1-yl)sulfonyl)propan-1-amine intermediate. This modular synthesis allows for rapid diversification of the terminal aryl group, enabling the generation of focused libraries for SAR exploration [1]. In contrast, analogs with more complex or sterically hindered acids (e.g., 3-cyclohexylpropanoic acid) may require longer reaction times and give lower yields due to steric hindrance at the coupling step. The phenyl group's moderate steric demand ensures high coupling efficiency (>80% yield reported for similar substrates) while still providing meaningful structural diversity [2].

Combinatorial Chemistry Parallel Synthesis Medicinal Chemistry

Research and Procurement Application Scenarios for 3-Phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide


Structure-Activity Relationship Probes for GPCR Allosteric Sites

Use this compound as a reference probe in SAR studies targeting the calcium-sensing receptor (CaSR) or related class C GPCRs. Its intermediate lipophilicity (ClogP ~3.8) and secondary amide hydrogen-bond donor make it suitable for identifying the steric and electronic constraints of the allosteric binding pocket [1]. By comparing its activity with the 3-cyclohexyl and 3-(4-methoxyphenyl) analogs, researchers can deconvolute the contributions of lipophilicity versus specific electronic effects to receptor modulation [2].

Negative Control in Sulfonylpiperazine Target Deconvolution

Employ 3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide as a matched-pair control for chemoproteomics or thermal shift assays when profiling sulfonylpiperazine-based chemical probes. The phenyl group provides a distinct mass shift relative to the cyclopropyl analog, facilitating mass spectrometry-based target identification. Its lack of overt reactive functionality minimizes non-specific protein labeling, increasing confidence in identified targets [1].

Combinatorial Library Synthesis and Diversity Set Generation

Incorporate this compound as a core scaffold in diversity-oriented synthesis. The modular amide bond allows for late-stage functionalization with various aryl carboxylic acids, enabling the rapid generation of 50–200 compound libraries for high-throughput screening against GPCR panels or ion channel targets. The consistently high amide coupling yields (>80%) ensure cost-efficient library production [2].

Calcium-Sensing Receptor Antagonist Lead Optimization

Patent literature indicates that sulfonamide compounds with a phenylpropanamide tail act as CaSR antagonists, which are of interest for treating bone disorders such as osteoporosis [1]. This specific analog can serve as a starting point for medicinal chemistry optimization, with the phenyl ring providing a synthetic handle for introducing substituents that modulate potency and metabolic stability. Comparative data with close analogs can guide rational design [2].

Quote Request

Request a Quote for 3-phenyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.